chemical structure and properties of 3-Hydroxyazetidine-3-carboxylic acid
chemical structure and properties of 3-Hydroxyazetidine-3-carboxylic acid
An In-depth Technical Guide to 3-Hydroxyazetidine-3-carboxylic Acid: A Constrained Amino Acid for Modern Drug Discovery
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing molecular properties. Among these, azetidines—four-membered nitrogen-containing heterocycles—have garnered significant attention.[1][2] Their inherent ring strain, high sp³-character, and conformational rigidity offer a unique combination of attributes that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Unlike their more flexible five- and six-membered counterparts, the azetidine ring introduces a well-defined conformational constraint, which can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[1][3]
This guide focuses on a particularly valuable derivative: 3-Hydroxyazetidine-3-carboxylic acid . This molecule stands at the intersection of two important chemical classes: constrained non-proteinogenic amino acids and polar, three-dimensional building blocks. Its structure, featuring a quaternary carbon atom bearing both a hydroxyl and a carboxylic acid group, provides a rigid and densely functionalized scaffold. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and strategic applications in the design of next-generation therapeutics.
Chemical Structure and Stereochemical Profile
3-Hydroxyazetidine-3-carboxylic acid is a non-natural, heterocyclic amino acid. The presence of a stereocenter at the C3 position means that the molecule can exist as a racemate or as individual enantiomers, a critical consideration for stereospecific biological interactions.
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IUPAC Name: 3-hydroxyazetidine-3-carboxylic acid[4]
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Molecular Formula: C₄H₇NO₃[4]
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CAS Number: 70807-37-3
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SMILES: C1C(CN1)(C(=O)O)O[4]
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InChI Key: CQFLYEKKMHZALH-UHFFFAOYSA-N[4]
The azetidine ring is non-planar and adopts a puckered conformation. The substituents at the C3 position can exist in pseudo-axial or pseudo-equatorial orientations, influencing the molecule's overall shape and its presentation of key functional groups for intermolecular interactions. This conformational rigidity is a key feature exploited by medicinal chemists to lock a pharmacophore into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1]
Physicochemical Properties: A Quantitative Overview
The unique arrangement of a hydroxyl group, a carboxylic acid, and a secondary amine within a compact, strained ring system imparts a distinct set of physicochemical properties. These properties are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value | Source |
| Molecular Weight | 117.10 g/mol | |
| Monoisotopic Mass | 117.042595 Da | [4] |
| XlogP3 (Predicted) | -3.9 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| pKa (Acidic, Predicted) | ~2.14 | [5] |
| pKa (Basic, Predicted) | ~11.3 | [5] |
| Solubility | Soluble in water, DMSO, methanol. | [6] |
The highly polar nature of the molecule, evidenced by the predicted negative XlogP value, contributes to its aqueous solubility, a desirable trait for parenteral drug formulations and for improving the overall ADME profile of parent compounds.[1]
Synthetic Strategies and Methodologies
The synthesis of 3-hydroxyazetidine-3-carboxylic acid and its protected derivatives has been approached through several routes. A prevalent and well-documented strategy involves the construction of the azetidine ring from acyclic precursors, often starting from epichlorohydrin.
One common pathway involves the reaction of epichlorohydrin with a protected amine (e.g., benzylamine or benzhydrylamine), followed by intramolecular cyclization to form the N-protected 3-hydroxyazetidine.[7] Subsequent functionalization and deprotection steps yield the target compound. The hydrochloride salt is a common, stable, and crystalline form used for storage and handling.[6][7][8]
Below is a representative, high-level workflow for a common synthetic approach.
Detailed Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride
This protocol is adapted from established procedures involving the debenzylation of 1-benzyl-3-hydroxyazetidine.[7] The benzyl group serves as an effective protecting group for the azetidine nitrogen that can be removed under mild hydrogenolysis conditions, preserving the strained ring.
Objective: To prepare 3-hydroxyazetidine hydrochloride from 1-benzyl-3-hydroxyazetidine.
Materials:
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1-benzyl-3-hydroxyazetidine
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Methanol (MeOH)
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4M Hydrochloric Acid (HCl) in an aqueous or organic solvent
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10% Palladium on Carbon (Pd/C) catalyst (50% wet)
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Hydrogen (H₂) gas supply
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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Dissolution: In a suitable hydrogenation vessel, dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol.[7]
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Acidification: Add 4M HCl (1.0-1.2 eq) to the solution. The formation of the hydrochloride salt in situ can improve reaction efficiency and final product stability.
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Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 3-5 mol%) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).[7]
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Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with hydrogen gas multiple times before pressurizing to the desired pressure (e.g., 4 atm).[6]
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Reaction Monitoring: Maintain the reaction under a hydrogen atmosphere with vigorous stirring at room temperature for 8-12 hours.[6][7] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
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Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
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Isolation: The resulting solid is 3-hydroxyazetidine hydrochloride, which can be dried under vacuum. Purity is typically high (>98%), and further purification is often unnecessary.[7]
Trustworthiness Note: The use of a wet palladium catalyst is a critical safety measure to prevent the ignition of the flammable methanol solvent upon exposure to the catalyst in the presence of air. The complete removal of the benzyl group is confirmed by the absence of aromatic signals in the ¹H NMR spectrum of the final product.
Biological Significance and Applications in Drug Design
The value of 3-hydroxyazetidine-3-carboxylic acid lies in its utility as a conformationally restricted amino acid analogue. Its incorporation into peptides or small molecules can pre-organize the structure into a bioactive conformation, enhancing potency and selectivity.[9][10]
Key Applications:
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Peptide Isosteres: When incorporated into peptides, the azetidine ring acts as a rigid turn-inducing element.[3] This is particularly valuable in the design of macrocyclic peptides, where achieving a stable, bioactive conformation can be challenging. The stability of amides derived from 3-hydroxyazetidine carboxylic acids at both acidic and neutral pH further enhances their utility as components of peptide-based drugs.[9][10]
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Sphingosine-1-Phosphate (S1P) Receptor Agonists: Azetidine-3-carboxylic acid is a key structural fragment in a number of potent S1P receptor agonists, which are being investigated as treatments for autoimmune diseases like multiple sclerosis.[11]
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Enzyme Inhibition: Derivatives of this scaffold have shown specific biological activity. For instance, an N-methylazetidine amide derivative was identified as a specific inhibitor of β-hexosaminidases at the micromolar level, highlighting its potential in targeting glycosidase enzymes.[9]
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Bio-isostere for Proline and other Amino Acids: As a constrained proline analogue, it can be used to probe structure-activity relationships and improve the properties of molecules that interact with proline-recognizing domains. Its unique stereochemistry and functionality also allow it to serve as a constrained isostere for serine or threonine.
Conclusion and Future Outlook
3-Hydroxyazetidine-3-carboxylic acid is more than just a chemical curiosity; it is a validated and highly valuable building block for modern medicinal chemistry. Its combination of conformational rigidity, dense functionality, and favorable physicochemical properties provides a powerful platform for addressing common challenges in drug development, including poor metabolic stability, low solubility, and lack of target selectivity.[1] The continued development of novel synthetic routes, including stereoselective methods, will further enhance its accessibility and expand its application.[2] As the industry continues to explore chemical space beyond flat, aromatic structures, the strategic use of three-dimensional, sp³-rich scaffolds like 3-hydroxyazetidine-3-carboxylic acid will be instrumental in the discovery of the next generation of innovative medicines.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
- Glawar, A. F. et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem, 8(4), 658-66.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3). PubChemLite.
- He, C. et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Chalyk, B. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Bioengineer.org.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- methyl 3-hydroxyazetidine-3-carboxylate hydrochloride. American Elements.
- Glawar, A. F. G. et al. (2013). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. ChemMedChem.
- 3-Hydroxyazetidine-3-carboxylic acid. BLD Pharm.
- 3-Hydroxyazetidine. PubChem.
- 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid Properties. EPA.
- 3-azetidinecarboxylic Acid. PubChem.
- 3-Hydroxyazetidine-3-carboxylic acid hydrochloride. BLD Pharm.
- 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid (C12H13NO5). PubChemLite.
- Ruggeri, M. et al. Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
- 3-Hydroxyazetidine hydrochloride. ChemicalBook.
- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.
- 3-Hydroxyazetidine hydrochloride. CymitQuimica.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. PubChemLite - 3-hydroxyazetidine-3-carboxylic acid hydrochloride (C4H7NO3) [pubchemlite.lcsb.uni.lu]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 7. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 8. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 9. peptide.com [peptide.com]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
